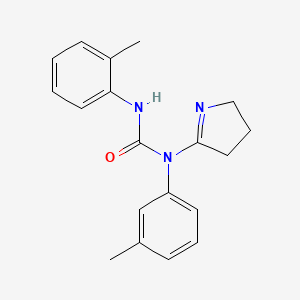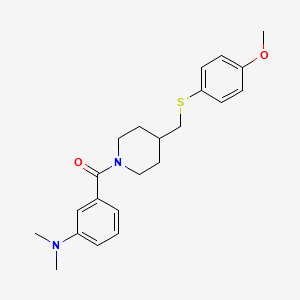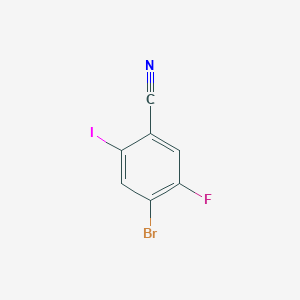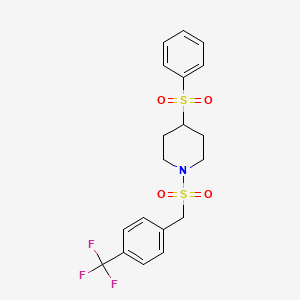
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively in recent years.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain lab settings.
Future Directions
There are many potential future directions for research involving 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea. Some possible areas of study include further investigation of its mechanism of action, exploration of its potential use in combination with other cancer treatments, and development of new methods for synthesizing this compound. Additionally, researchers may explore the potential applications of this compound in other areas of scientific research, such as immunology and microbiology.
In conclusion, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea is a compound that has shown great potential in the field of scientific research. Its unique properties and ability to inhibit the growth of cancer cells make it a valuable tool for researchers studying cancer and developing new cancer treatments. As further research is conducted, it is likely that this compound will continue to play an important role in scientific research.
Synthesis Methods
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea can be achieved through a variety of methods. One of the most commonly used methods is the reaction of m-toluidine and o-toluidine with diethyl carbonate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea has been studied extensively for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-5-9-16(13-14)22(18-11-6-12-20-18)19(23)21-17-10-4-3-8-15(17)2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGPIXWPDPXRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-phenylethan-1-one](/img/structure/B2854417.png)

![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)




![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)
